molecular formula C10H11FO2 B2545414 2-ethoxy-1-(2-fluorophenyl)ethan-1-one CAS No. 1158052-13-1

2-ethoxy-1-(2-fluorophenyl)ethan-1-one

Cat. No.: B2545414
CAS No.: 1158052-13-1
M. Wt: 182.194
InChI Key: SGUUVILZACTDQN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-1-(2-fluorophenyl)ethan-1-one can be achieved through several methods. One common method involves the reaction of 2-fluoroacetophenone with ethyl iodide in the presence of a base such as potassium carbonate in N,N-dimethylformamide (DMF) at room temperature . The reaction mixture is then worked up by extraction with ethyl acetate, followed by purification to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-1-(2-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines and thiols.

Major Products

Scientific Research Applications

2-ethoxy-1-(2-fluorophenyl)ethan-1-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-ethoxy-1-(2-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can participate in further biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-1-(2-fluorophenyl)ethan-1-one is unique due to its specific combination of ethoxy and fluorophenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications where specific reactivity and properties are required .

Properties

IUPAC Name

2-ethoxy-1-(2-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-2-13-7-10(12)8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUUVILZACTDQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158052-13-1
Record name 2-ethoxy-1-(2-fluorophenyl)ethan-1-one
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